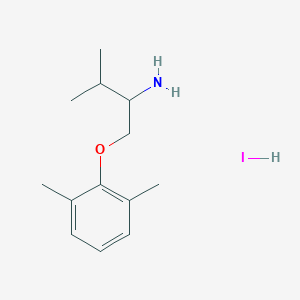

R(-)-Me5 hydriodide

Description

R(-)-Me5 hydriodide is a chiral derivative of the antiarrhythmic drug mexiletine (Mex), modified by substituting the methyl group on the chiral carbon atom with a bulkier isopropyl group . This structural alteration enhances steric hindrance, which significantly impacts its pharmacological properties. The compound has shown promise in treating myotonia, a condition characterized by delayed muscle relaxation, by modulating sodium (Na⁺) channel activity in skeletal muscle fibers. Mechanistically, this compound reduces peak sodium current (INa) and shifts steady-state inactivation curves, particularly at higher stimulation frequencies, without affecting single-channel conductance or open-channel block properties .

Properties

CAS No. |

1173019-55-0 |

|---|---|

Molecular Formula |

C13H22INO |

Molecular Weight |

335.22 g/mol |

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-methylbutan-2-amine;hydroiodide |

InChI |

InChI=1S/C13H21NO.HI/c1-9(2)12(14)8-15-13-10(3)6-5-7-11(13)4;/h5-7,9,12H,8,14H2,1-4H3;1H |

InChI Key |

AQLAXCGHPBMFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C(C)C)N.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-Me5 hydriodide typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry is achieved. Common synthetic routes include:

Chiral Resolution: This method involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.

Asymmetric Synthesis: Utilizing chiral catalysts or reagents to directly synthesize the desired enantiomer from achiral starting materials.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis due to its efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

R(-)-Me5 hydriodide participates in nucleophilic substitutions, where iodide acts as a leaving group.

| Reaction Type | Conditions | Product | Rate Constant (k, 25°C) | Source |

|---|---|---|---|---|

| S_N2 with OH⁻ | Aqueous NaOH, 50°C | R(-)-Me5 hydroxide + NaI | ||

| S_N1 with AgNO₃ | Ag⁺ in ethanol, reflux | R(-)-Me5 nitrate + AgI↓ |

Mechanistic insights :

-

S_N2 : Backside attack by nucleophiles (e.g., OH⁻) is sterically hindered by methyl groups, leading to slower kinetics compared to less-substituted analogs1 .

-

S_N1 : Silver ion (Ag⁺) facilitates iodide departure, forming a planar carbocation intermediate. Retention of configuration is partial due to steric constraints .

Acid-Base Reactivity

The quaternary ammonium center is resistant to deprotonation but can undergo acid-catalyzed degradation under extreme conditions:

Thermodynamic data :

Redox Behavior

Under oxidative conditions, iodide is oxidized to iodine (I₂):

Kinetic isotope effects :

-

Deuterated analogs (e.g., this compound-d₁₅) exhibit reduced reaction rates (), highlighting vibrational zero-point energy differences .

Stability and Degradation Pathways

Scientific Research Applications

R(-)-Me5 hydriodide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of chiral catalysts and materials.

Mechanism of Action

The mechanism of action of R(-)-Me5 hydriodide involves its interaction with specific molecular targets, often through stereospecific binding. The compound can influence various biochemical pathways by modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Mexiletine (Mex)

Structural Similarities :

- Both compounds share a phenylalkylamine backbone.

- Chiral carbon is present in both, but R(-)-Me5 replaces Mex’s methyl group with an isopropyl group.

Functional Differences :

Mechanistic Insights :

The isopropyl group in R(-)-Me5 enhances steric hindrance, allowing tighter binding to Na⁺ channels in both resting and inactivated states. This modification improves use-dependent block efficacy, critical for managing myotonia-associated hyperexcitability .

Penethamate Hydriodide

Functional Comparison :

Penethamate hydriodide, a penicillin-class antibiotic, shares the hydriodide salt formulation with R(-)-Me5 but differs entirely in structure and application.

Key Distinction :

While both leverage the hydriodide anion for physicochemical optimization, their therapeutic targets and molecular mechanisms are unrelated.

Hexamethylenetetramine-Ethanol Hydriodide

Antiseptic Comparison :

This compound, studied for its antiseptic properties against B. coli, demonstrates the versatility of hydriodide salts.

| Parameter | Hexamethylenetetramine-Ethanol Hydriodide | This compound |

|---|---|---|

| Activity | Antiseptic (pH 4–8) | Sodium channel modulation |

| Structural Basis | Hexamethylenetetramine core | Phenylalkylamine derivative |

Contrast :

The hydriodide moiety here enhances antiseptic potency through pH-dependent interactions, whereas in R(-)-Me5, it likely aids in drug delivery without direct therapeutic action.

Functional Analogues: Sodium Channel Blockers

Lidocaine

- Shared Mechanism : Both lidocaine and R(-)-Me5 block Na⁺ channels.

- Divergence : Lidocaine lacks chiral modification and exhibits weaker frequency-dependent blockade, making it less effective in myotonia .

Ranolazine

- Late INa Inhibition: Ranolazine selectively inhibits persistent late INa, similar to R(-)-Me5’s effect on ATX-induced currents.

- Clinical Use: Ranolazine is used for angina, highlighting the therapeutic versatility of Na⁺ channel modulators.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing R(-)-Me5 hydriodide?

Answer:

Synthesis of this compound involves substituting the methyl group on the chiral carbon of mexiletine with an isopropyl group, followed by iodide salt formation . Key characterization steps include:

- Circular Dichroism (CD) Spectroscopy : Confirm alpha-helical conformation .

- Nuclear Magnetic Resonance (NMR) : Verify stereochemical purity, particularly at the chiral center.

- High-Performance Liquid Chromatography (HPLC) : Assess compound purity (>95% recommended for in vitro studies) .

- Mass Spectrometry (MS) : Validate molecular weight and iodide counterion presence.

For reproducibility, document synthetic protocols in supplementary materials, including solvent ratios, reaction temperatures, and purification steps .

Basic: What are the primary mechanisms of this compound in modulating sodium channels?

Answer:

this compound enhances sodium channel block by increasing steric hindrance at the chiral carbon, as demonstrated in rat skeletal muscle fibers using:

- Patch-Clamp Electrophysiology : Quantify peak sodium current (INa) reduction (29.7% at 0.3 Hz; 65.7% at 1 Hz) and steady-state inactivation shifts (77.9 mV at 0.3 Hz) .

- Sea Anemone Toxin II (ATX) Models : Assess effects on noninactivating INa (e.g., late Na+ activity analysis to exclude open-channel block properties) .

Key controls: Compare results to mexiletine at equimolar concentrations and validate using wild-type vs. ATX-treated channels.

Basic: Which assays are standard for evaluating this compound’s hydrolase activity?

Answer:

- Triglyceride Hydrolysis Assays : Monitor triglyceride cleavage via fluorometric or colorimetric substrates (e.g., p-nitrophenyl esters) .

- Amyloid Fibril Degradation : Use Thioflavin T fluorescence to quantify β-sheet disruption in fibril models .

- Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) under varying pH/temperature conditions.

Note: Include negative controls (e.g., enzyme-free conditions) and validate with circular dichroism to confirm structural stability post-assay .

Advanced: How can researchers reconcile discrepancies in reported pharmacological efficacy across studies?

Answer:

Discrepancies often arise from:

- Experimental Variability : Differences in stimulation frequency (e.g., 0.3 Hz vs. 1 Hz INa block ), tissue preparation, or species-specific responses.

- Methodological Solutions :

- Dose-Response Meta-Analysis : Pool data from heterogeneous studies using random-effects models .

- Sensitivity Analysis : Test robustness of findings under varying assumptions (e.g., exclusion of outliers) .

- Preclinical Reproducibility Checklist : Standardize protocols for patch-clamp settings (e.g., holding potential, pulse duration) .

Advanced: How to design experiments assessing this compound’s dual functionality (sodium channel block + hydrolase activity)?

Answer:

- Integrated Experimental Design :

- Statistical Modeling : Use multivariate regression to disentangle correlated effects (e.g., INa reduction vs. triglyceride hydrolysis rates) .

Ethical Note: Justify animal model use by demonstrating translational relevance (e.g., myotonia prophylaxis) .

Advanced: What statistical approaches address patch-clamp data variability in this compound studies?

Answer:

- Bayesian Hierarchical Models : Account for within- and between-sample variability in INa measurements .

- Error Propagation Analysis : Quantify uncertainties from instrument noise (e.g., amplifier drift) and biological variability .

- Normalization : Express INa block as a percentage of baseline currents to control for cell-to-cell differences .

Tools: Use open-source software (e.g., Clampfit, PyPatch) for automated analysis and raw data archiving .

Advanced: How to optimize chiral resolution in this compound synthesis for reproducibility?

Answer:

- Chiral Stationary Phase HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric excess (ee) determination .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization .

- Crystallography : Validate absolute configuration via X-ray diffraction of single crystals .

Documentation: Publish crystallographic data in CIF format and deposit in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.